High Potency Agonism at Mouse TAAR1 Compared to Human TAAR1
3-Amino-N-(5-chloro-2-methoxyphenyl)benzamide displays a dramatic species-dependent potency gap between mouse and human TAAR1 receptors. The EC50 for mouse TAAR1 is 97 nM, which is 72-fold more potent than the 7,000 nM EC50 observed for human TAAR1 in an identical cell-based cAMP accumulation assay [1]. This quantifiable divergence is characteristic of certain chemotypes within the TAAR1 ligand space, whereas other clinical candidates like RO5256390 can show balanced or inverted species potency profiles, making this compound particularly useful for studying species-specific receptor pharmacology.
| Evidence Dimension | Agonist activity (EC50) at mouse vs. human TAAR1 |
|---|---|
| Target Compound Data | Mouse TAAR1 EC50: 97 nM; Human TAAR1 EC50: 7,000 nM (7 µM) |
| Comparator Or Baseline | Human TAAR1 EC50 (serving as the baseline for species comparison) |
| Quantified Difference | A 72-fold potency difference favoring the mouse receptor over the human receptor |
| Conditions | cAMP accumulation measured by BRET assay in HEK293 cells expressing recombinant receptor, incubated for 20 minutes [1] |
Why This Matters
Procurement decisions for TAAR1 tool compounds must be based on species-specific potency; this compound's >70-fold selectivity window is ideal for murine in vivo research but may be inappropriate for human receptor screening, directly guiding model system selection.
- [1] BindingDB Affinity Data. BDBM50227824 / CHEMBL4088689. Agonist activity at human and mouse TAAR1 assessed by cAMP BRET assay. Deposited by University of Genoa, curated by ChEMBL. View Source
